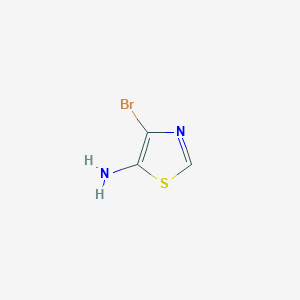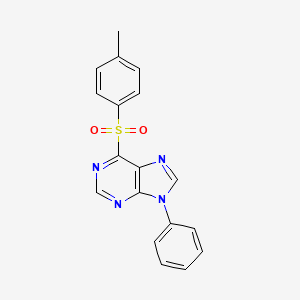
Octahydroindolizin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,8AS)-octahydroindolizin-6-ol , is a bicyclic organic compound with the following chemical structure:
Structure: C8H15NO
It features a six-membered ring fused to a seven-membered ring, resulting in a unique and intriguing molecular arrangement. Octahydroindolizin-6-ol is a colorless liquid with a molecular weight of approximately 141.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes:
The synthetic routes to obtain octahydroindolizin-6-ol involve cyclization reactions. One common method is the reduction of an appropriate precursor, such as an imine or an enamine. For example, the reduction of an imine derived from cyclohexanone and aniline can yield this compound .
Industrial Production:
While there isn’t extensive industrial production of this compound, it can be synthesized on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Octahydroindolizin-6-ol can participate in various chemical reactions:
Reduction: It readily undergoes reduction reactions due to the presence of the imine functional group. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Acid-Base Reactions: It behaves as a weak base, accepting protons under appropriate conditions.
Major products formed from these reactions include reduced derivatives and substituted octahydroindolizin-6-ols.
Wissenschaftliche Forschungsanwendungen
Octahydroindolizin-6-ol finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique ring system.
Natural Product Synthesis: It serves as a building block for the synthesis of alkaloids and other complex molecules.
Catalysis: Some derivatives exhibit catalytic activity in organic transformations.
Wirkmechanismus
The exact mechanism by which octahydroindolizin-6-ol exerts its effects depends on its specific derivatives. it may interact with receptors or enzymes, modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Octahydroindolizin-6-ol shares structural features with other saturated bicyclic compounds, such as indolizidine alkaloids. its unique seven-membered ring sets it apart.
Similar Compounds
- Indolizidine
- Tetrahydroindolizinol
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2 |
InChI-Schlüssel |
IMDUSAGUOHPKQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(CN2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)




![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)



![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
